molecular formula C7H3Br2ClN2 B13667661 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13667661
M. Wt: 310.37 g/mol
InChI Key: AIOCXYKXSFKEFP-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrrolopyridine derivative.

    Bromination: The compound is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 4 positions.

    Chlorination: The brominated compound is then treated with a chlorinating agent, such as thionyl chloride, to introduce a chlorine atom at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation and reduction can yield oxidized or reduced forms of the compound.

Scientific Research Applications

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-1H-pyrrolo[2,3-B]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-B]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-B]pyridine

Uniqueness

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-11-7-5(3)6(9)4(10)2-12-7/h1-2H,(H,11,12)

InChI Key

AIOCXYKXSFKEFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Cl)Br)Br

Origin of Product

United States

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